Ethyl 2-(4-(nitromethyl)tetrahydro-2H-pyran-4-yl)acetate
CAS No.: 205827-21-0
Cat. No.: VC3092958
Molecular Formula: C10H17NO5
Molecular Weight: 231.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 205827-21-0 |
|---|---|
| Molecular Formula | C10H17NO5 |
| Molecular Weight | 231.25 g/mol |
| IUPAC Name | ethyl 2-[4-(nitromethyl)oxan-4-yl]acetate |
| Standard InChI | InChI=1S/C10H17NO5/c1-2-16-9(12)7-10(8-11(13)14)3-5-15-6-4-10/h2-8H2,1H3 |
| Standard InChI Key | LRVRJOBNSSTGDL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1(CCOCC1)C[N+](=O)[O-] |
| Canonical SMILES | CCOC(=O)CC1(CCOCC1)C[N+](=O)[O-] |
Introduction
Ethyl 2-(4-(nitromethyl)tetrahydro-2H-pyran-4-yl)acetate is a chemical compound with the CAS number 205827-21-0. It is a derivative of tetrahydro-2H-pyran, modified with a nitromethyl group and an ethyl acetate moiety. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential biological activity.
Synthesis and Applications
The synthesis of Ethyl 2-(4-(nitromethyl)tetrahydro-2H-pyran-4-yl)acetate typically involves the reaction of tetrahydro-2H-pyran derivatives with appropriate nitromethylating agents followed by esterification. This compound may be used as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical chemistry where nitro and ester functionalities are common.
Safety and Handling
While specific safety data for Ethyl 2-(4-(nitromethyl)tetrahydro-2H-pyran-4-yl)acetate is limited, compounds with similar functionalities (nitro and ester groups) can be hazardous. General precautions include handling in a well-ventilated area, avoiding skin contact, and using protective equipment.
Table 2: Stock Solution Preparation
| Amount (mg) | 1 mM Solution Volume (mL) | 5 mM Solution Volume (mL) | 10 mM Solution Volume (mL) |
|---|---|---|---|
| 1 mg | 4.3243 mL | 0.8649 mL | 0.4324 mL |
| 5 mg | 21.6216 mL | 4.3243 mL | 2.1622 mL |
| 10 mg | 43.2432 mL | 8.6486 mL | 4.3243 mL |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume